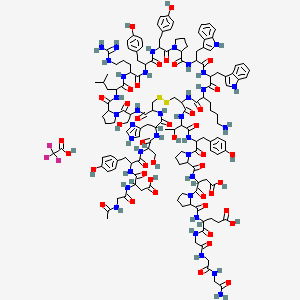
2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione
Vue d'ensemble
Description
2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DADLE, which is an abbreviation for [D-Ala2, D-Leu5] Enkephalin. DADLE is a synthetic opioid peptide that can bind to delta opioid receptors in the brain and produce analgesic effects. However, in
Mécanisme D'action
DADLE binds to delta opioid receptors in the brain and produces analgesic effects. The delta opioid receptor is a G protein-coupled receptor that is involved in pain modulation, mood, and reward. DADLE can also activate other signaling pathways, such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
DADLE has been shown to have a wide range of biochemical and physiological effects. It can induce analgesia, reduce inflammation, and protect against neuronal damage. DADLE can also modulate the immune system and regulate the release of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
DADLE has several advantages for lab experiments. It is stable, easy to synthesize, and has a well-defined chemical structure. DADLE can also be modified to produce analogs with different biological activities. However, DADLE has some limitations, such as poor solubility in aqueous solutions and low bioavailability.
Orientations Futures
There are several future directions for the scientific research application of DADLE. One direction is to develop DADLE analogs with improved pharmacokinetic properties and selectivity for delta opioid receptors. Another direction is to investigate the role of DADLE in the regulation of immune function and inflammation. DADLE can also be used as a tool to study the molecular mechanisms of pain and addiction. Finally, DADLE can be used in drug discovery to develop new analgesics and neuroprotective agents.
Conclusion:
In conclusion, 2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione or DADLE is a chemical compound that has gained significant attention in scientific research due to its unique properties. DADLE has been extensively used as a tool to study the opioid receptor system and its role in pain and addiction. DADLE has also been shown to have a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. There are several future directions for the scientific research application of DADLE, including the development of DADLE analogs with improved pharmacokinetic properties and selectivity for delta opioid receptors.
Applications De Recherche Scientifique
DADLE has been extensively used in scientific research due to its unique properties. It has been shown to have a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. DADLE has also been used as a tool to study the opioid receptor system and its role in pain and addiction.
Propriétés
IUPAC Name |
11-ethyl-8,8-dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3Si/c1-4-8-5-6-18(2,3)7-12(8)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCKHMSVEPMTSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC[Si](CC12C(=O)NC(=O)NC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018913 | |
| Record name | NSC 96883 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione | |
CAS RN |
52-30-2 | |
| Record name | NSC 96883 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC96883 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 96883 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B3029007.png)




![Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)](/img/structure/B3029016.png)


